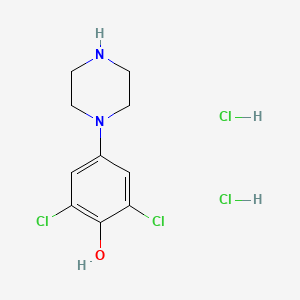

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C10H14Cl4N2O |

|---|---|

Molekulargewicht |

320.0 g/mol |

IUPAC-Name |

2,6-dichloro-4-piperazin-1-ylphenol;dihydrochloride |

InChI |

InChI=1S/C10H12Cl2N2O.2ClH/c11-8-5-7(6-9(12)10(8)15)14-3-1-13-2-4-14;;/h5-6,13,15H,1-4H2;2*1H |

InChI-Schlüssel |

RBXGPLJTXUWEAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C2=CC(=C(C(=C2)Cl)O)Cl.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Route Overview

The preparation of this compound generally involves the following key steps:

- Synthesis or procurement of 2,6-dichloro-4-aminophenol as a starting material.

- Introduction of the piperazine moiety via nucleophilic substitution or coupling reactions.

- Conversion to the dihydrochloride salt form for improved stability and handling.

Preparation of 2,6-Dichloro-4-Aminophenol (Key Intermediate)

A critical precursor in the synthesis is 2,6-dichloro-4-aminophenol, which is typically prepared by catalytic hydrogenation of 2,6-dichloro-4-nitrophenol.

- Catalytic Hydrogenation Method : According to European Patent EP0347283A1, the nitro derivative (2,6-dichloro-4-nitrophenol) is hydrogenated in the presence of palladium or platinum catalysts supported on suitable carriers, using solvents such as diethylene glycol ethers.

- The hydrogenation is conducted at relatively low temperatures (below 150 °C) and controlled pressures (1–50 bar, preferably 5–25 bar) to minimize hydrodechlorination and side reactions that cause loss of chlorine atoms and formation of colored impurities.

- The product is isolated by crystallization after water addition and cooling, yielding high purity 2,6-dichloro-4-aminophenol with less than 0.1% monochlorinated or non-chlorinated impurities.

- The solvent can be recycled after partial dehydration, enhancing process sustainability.

Direct Synthesis Using Sodium Hypochlorite-Mediated Coupling

A Chinese patent CN112194589A discloses a one-step aqueous synthesis of 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, which may be relevant for analog preparation:

- Reactants: 2,6-dichloro-4-aminophenol and phenol in equimolar amounts.

- Reaction medium: Water with 2N sodium hydroxide (1.5 eq) and 6–14% sodium hypochlorite (1.5 eq).

- Conditions: Reaction under nitrogen atmosphere at room temperature with stirring for 3 hours.

- This method involves oxidative coupling facilitated by sodium hypochlorite, yielding the amino-phenol intermediate efficiently.

Though this patent focuses on a related amino-phenol compound, analogous oxidative coupling approaches could be adapted for introducing piperazine substituents.

Salt Formation: Dihydrochloride Preparation

- Conversion of the free base 2,6-Dichloro-4-(piperazin-1-yl)phenol to its dihydrochloride salt is typically achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol).

- This step improves the compound’s stability, crystallinity, and handling properties, which is critical for pharmaceutical applications.

Comparative Data Table of Preparation Methods

| Step | Method/Conditions | Key Reagents & Catalysts | Advantages | Limitations/Notes |

|---|---|---|---|---|

| Preparation of 2,6-dichloro-4-aminophenol | Catalytic hydrogenation at <150 °C, 5–25 bar pressure | Pd or Pt catalyst, diethylene glycol ether solvent | High purity product, low dechlorination | Requires controlled conditions, catalyst cost |

| Piperazine coupling | Nucleophilic substitution or cyclization | Piperazine or derivatives, base (e.g., K2CO3) | Direct introduction of piperazine | May require protection/deprotection steps |

| Oxidative coupling (analogous) | Aqueous NaOH and sodium hypochlorite, N2 atmosphere | 2,6-dichloro-4-aminophenol, phenol | One-step, mild conditions | Specific to related amino-phenol; adaptation needed |

| Salt formation | Treatment with HCl in ethanol or similar solvent | HCl | Improves stability and crystallinity | Requires careful acid handling |

Analyse Chemischer Reaktionen

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the piperazine moiety.

Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with GABA receptors, potentially causing hyperpolarization of nerve endings and resulting in various physiological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2,6-dichloro-4-(piperazin-1-yl)phenol dihydrochloride and analogous compounds:

Key Observations:

Piperazine vs. Other Substituents: The piperazine group in the target compound distinguishes it from analogs with dimethylaminomethyl () or tert-butyl () substituents. Piperazine enhances hydrogen-bonding capacity and solubility in polar solvents compared to lipophilic groups like tert-butyl.

Chlorine Positioning: All compounds retain the 2,6-dichlorophenol core, which likely increases metabolic stability and electron-withdrawing effects.

Dihydrochloride Salts : Piperazine-containing compounds (e.g., ) often form dihydrochloride salts to improve aqueous solubility, a critical factor for bioavailability in drug development.

Pharmacological and Toxicological Insights

- Toxicity Profile: Piperazine-linked Schiff bases (e.g., 4-chloro-2-(2-(piperazin-1-yl)ethylimino)methylphenol) formed low-toxicity zinc complexes in preclinical studies, indicating that the piperazine moiety might mitigate toxicity compared to non-nitrogenous analogs .

Biologische Aktivität

2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H14Cl2N2O·2HCl. The compound features a piperazine ring and a dichlorophenol moiety, which contribute to its biological activity. The presence of chlorine atoms enhances its lipophilicity, potentially improving membrane permeability and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound may serve as a potential alternative to conventional antibiotics, particularly in the treatment of resistant bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The piperazine moiety interacts with various receptors, modulating their activity. This interaction can lead to enhanced signaling pathways that may inhibit bacterial growth.

- Enzyme Inhibition : The phenolic group participates in hydrogen bonding with enzymes such as carbonic anhydrases and acetylcholinesterases. This inhibition disrupts essential physiological processes in target organisms .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics like ciprofloxacin. Results indicated that it exhibited comparable or superior activity against certain strains of bacteria .

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and safety profile of the compound. Preliminary results suggest favorable absorption and distribution characteristics, with minimal toxicity observed at therapeutic doses .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,6-Dichloro-4-(piperazin-1-yl)phenol dihydrochloride with high purity?

Methodological Answer:

The synthesis typically involves a multi-step process:

- Step 1: React 2,6-dichloro-4-nitrophenol with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) to substitute the nitro group with piperazine.

- Step 2: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

- Step 3: Treat the intermediate with HCl to form the dihydrochloride salt.

Key Considerations: - Use anhydrous solvents (e.g., DMF) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete conversion.

- Purify the final product via recrystallization (e.g., ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons, piperazine ring integration, and chloride counterion presence.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%).

- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ and isotopic patterns for Cl atoms).

- Elemental Analysis: Confirm stoichiometry of C, H, N, and Cl .

Advanced: How can computational methods be integrated to optimize reaction conditions?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states (e.g., Gaussian or ORCA software).

- Reaction Path Search: Employ algorithms like the artificial force-induced reaction (AFIR) method to predict intermediates and byproducts.

- Machine Learning: Train models on existing reaction datasets to predict optimal solvent systems, temperatures, and catalysts.

Example: ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error optimization .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Experimental Replication: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify trends or outliers.

- Mechanistic Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target interactions .

Basic: What factors influence the compound’s stability during storage?

Methodological Answer:

- Environmental Control: Store at −20°C in airtight, light-resistant containers to prevent degradation.

- pH Sensitivity: Avoid aqueous solutions with pH >7, as the piperazine moiety may deprotonate and precipitate.

- Moisture: Use desiccants (e.g., silica gel) to limit hydrolysis.

Validation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What strategies are used to study its interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with receptors (e.g., GPCRs or kinases).

- In Vitro Assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity using ADP-Glo™).

- Cellular Uptake: Fluorescently tag the compound and track localization via confocal microscopy .

Advanced: How to design experiments to elucidate reaction mechanisms?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-limiting steps.

- Trapping Intermediates: Use low-temperature NMR or cryo-MS to capture transient species.

- Computational Modeling: Combine DFT with experimental kinetics to propose plausible mechanisms .

Basic: What are the protocols for ensuring reproducibility in synthesis?

Methodological Answer:

- Standard Operating Procedures (SOPs): Document reaction parameters (e.g., solvent volume, stirring speed).

- Quality Control: Implement in-process checks (e.g., mid-reaction sampling for HPLC).

- Batch Records: Track raw material lot numbers and environmental conditions (humidity, temperature) .

Advanced: How to assess potential toxicity using in silico and in vitro models?

Methodological Answer:

- In Silico Tools: Use ProTox-II or Derek Nexus to predict hepatotoxicity, mutagenicity, and LD₅₀.

- In Vitro Assays: Conduct MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenicity.

Validation: Cross-reference predictions with experimental data from Tox21 or PubChem BioAssay .

Advanced: How to handle conflicting data in physicochemical properties?

Methodological Answer:

- Cross-Validation: Compare results from multiple techniques (e.g., DSC for melting point vs. capillary tube method).

- Error Analysis: Calculate standard deviations across triplicate measurements and identify outliers.

- Collaborative Studies: Share samples with independent labs for interlaboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.